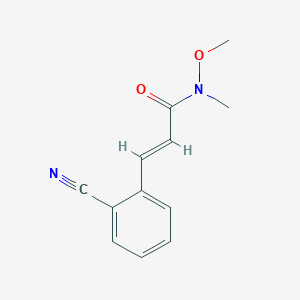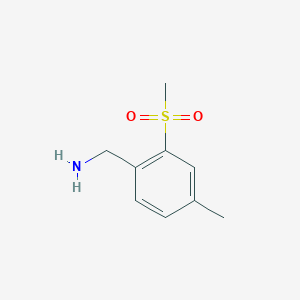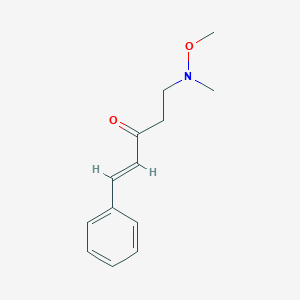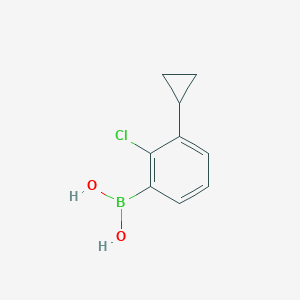![molecular formula C10H15NO B11748484 (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine](/img/structure/B11748484.png)
(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetone.
Reductive Amination: The 4-methoxyphenylacetone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxyphenylacetic acid.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
Methoxyamphetamine: 1-(4-Methoxyphenyl)propan-2-amine.
Uniqueness
(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is unique due to its specific structural configuration and the presence of both a methoxy group and a methylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(4-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3/t8-/m0/s1 |
InChI Key |
DUUDSVJQKGZSDN-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)NC |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748402.png)
![(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride](/img/structure/B11748404.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748424.png)
![[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine](/img/structure/B11748429.png)



![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B11748446.png)
![[3-(Dimethylamino)prop-1-en-2-yl]trifluoroboranuide potassium](/img/structure/B11748470.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748476.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748499.png)
